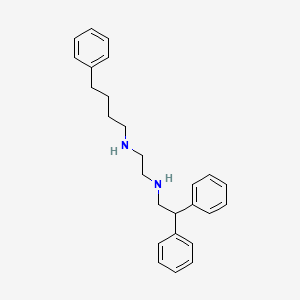
N'-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines These compounds are characterized by the presence of two amine groups attached to an alkane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could be:
Formation of the Ethane-1,2-diamine Backbone: Starting with ethane-1,2-diamine, the compound can be modified by introducing the diphenylethyl and phenylbutyl groups.
Introduction of Diphenylethyl Group: This step might involve a Friedel-Crafts alkylation reaction where diphenylethyl chloride reacts with ethane-1,2-diamine in the presence of a Lewis acid catalyst.
Addition of Phenylbutyl Group: The phenylbutyl group can be introduced through a similar alkylation reaction using phenylbutyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield amine oxides, while reduction could produce simpler amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action for N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
N,N’-diphenylethylenediamine: Similar structure but lacks the phenylbutyl group.
N,N’-dibutylethylenediamine: Similar structure but lacks the diphenylethyl group.
Uniqueness
N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine is unique due to the presence of both diphenylethyl and phenylbutyl groups, which can impart distinct chemical and physical properties.
特性
CAS番号 |
627519-74-8 |
|---|---|
分子式 |
C26H32N2 |
分子量 |
372.5 g/mol |
IUPAC名 |
N'-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C26H32N2/c1-4-12-23(13-5-1)14-10-11-19-27-20-21-28-22-26(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-9,12-13,15-18,26-28H,10-11,14,19-22H2 |
InChIキー |
DAUIWYTZLGPMGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCCNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12588964.png)

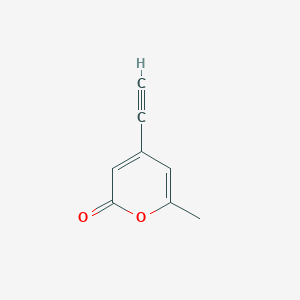
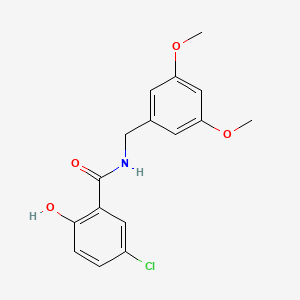
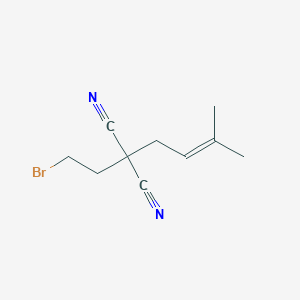
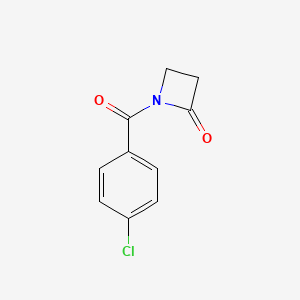
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine](/img/structure/B12589022.png)
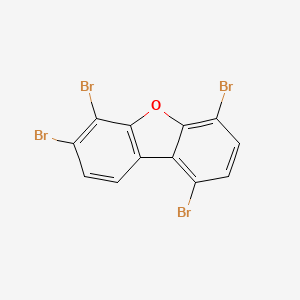
![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)
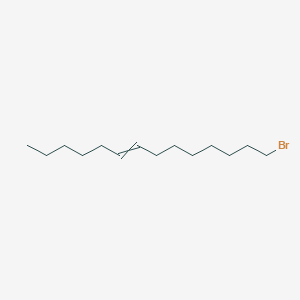
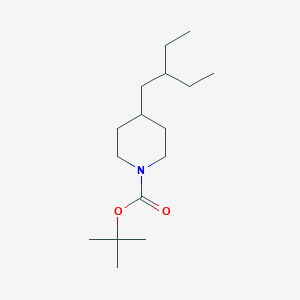
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
